Antifungal Potency vs. Cruciferous Phytoalexins
Tenualexin, which incorporates the 1,4-dimethoxy-1H-indole core structure, completely inhibited mycelial growth of Alternaria brassicicola, Rhizoctonia solani, and Sclerotinia sclerotiorum at 0.50 mM (100% inhibition for all three pathogens), and achieved 69% inhibition against Leptosphaeria maculans at the same concentration [1]. In contrast, the structurally related monomethoxy phytoalexin 4-methoxybrassinin, rutalexin, cyclobrassinin, and spirobrassinin did not exhibit comparable broad-spectrum potency in the same study; tenualexin was explicitly identified as the most potent antifungal agent among the tested cruciferous phytoalexins [1]. At lower concentrations, tenualexin retained partial activity: at 0.20 mM, inhibition was 47% (A. brassicicola), 31% (L. maculans), 86% (R. solani), and 57% (S. sclerotiorum); at 0.10 mM, inhibition dropped to 31%, 18%, 67%, and 23%, respectively [1].
| Evidence Dimension | Antifungal activity (% mycelial growth inhibition) against plant pathogenic fungi |
|---|---|
| Target Compound Data | Tenualexin (2-(1,4-dimethoxy-1H-indol-3-yl)acetonitrile): at 0.50 mM — 100% inhibition (A. brassicicola, R. solani, S. sclerotiorum), 69% (L. maculans); at 0.20 mM — 47%, 31%, 86%, 57%; at 0.10 mM — 31%, 18%, 67%, 23% |
| Comparator Or Baseline | 4-Methoxybrassinin, rutalexin, cyclobrassinin, spirobrassinin: did not achieve comparable broad-range activity; tenualexin was the most potent agent among these comparators in the same study |
| Quantified Difference | Tenualexin uniquely achieved 100% inhibition against three of four pathogens at 0.50 mM; comparator phytoalexins lacked this breadth and potency |
| Conditions | Mycelial growth inhibition assay on potato dextrose agar; four plant pathogenic fungi: Alternaria brassicicola, Leptosphaeria maculans, Rhizoctonia solani, Sclerotinia sclerotiorum; triplicate measurements; DMSO as solvent |
Why This Matters
For laboratories developing antifungal agents or studying plant-pathogen interactions, the 1,4-dimethoxyindole scaffold—via tenualexin—provides a validated chemical starting point with demonstrated broad-spectrum potency that monomethoxyindole-derived phytoalexins cannot match.
- [1] Pedras, M.S.C. & Yaya, E.E. (2014). Tenualexin, other phytoalexins and indole glucosinolates from wild cruciferous species. Chemistry & Biodiversity, 11(6), 910–918. DOI: 10.1002/cbdv.201300260. Table 3: Antifungal Activity of Tenualexin (13). View Source
